![molecular formula C18H22N4O2S B2690740 5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-18-2](/img/structure/B2690740.png)
5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H22N4O2S and its molecular weight is 358.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiazole ring fused with a triazole moiety, which is known to exhibit various biological activities. The presence of the hydroxypiperidine and p-tolyl groups enhances its interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial activity. For instance, analogs containing the 1,2,4-triazole moiety have shown efficacy against Mycobacterium tuberculosis, with some derivatives demonstrating low micromolar to nanomolar inhibitory activity against this pathogen .
Compound | Target Pathogen | IC50 (μM) | Cytotoxicity (CC50 μM) |
---|---|---|---|
Compound A | M. tuberculosis | 5.3 | 13 |
Compound B | E. coli | 10 | >100 |
The mechanism of action for compounds in this class typically involves inhibition of key enzymes or pathways essential for bacterial survival. For example, studies suggest that certain triazole derivatives may inhibit the synthesis of mycolic acids in M. tuberculosis, leading to bactericidal effects . Additionally, the interaction with specific protein targets has been explored using computational docking studies, revealing potential binding sites that could be exploited for drug design .
Anti-cancer Activity
Preliminary evaluations have also suggested anti-cancer properties for related compounds. For instance, compounds with similar structural features have been tested against various cancer cell lines and exhibited notable cytotoxic effects . The exact pathways through which these compounds exert their anti-cancer effects are still under investigation but may involve apoptosis induction and cell cycle arrest.
Case Studies
- Study on Tuberculosis Treatment : A recent study focused on a series of 1,2,4-triazole compounds demonstrated their ability to inhibit M. tuberculosis growth effectively while showing minimal cytotoxicity in mammalian cells . This study highlights the potential application of This compound as a lead compound for developing new antitubercular agents.
- Anti-cancer Screening : Another case study evaluated the anti-cancer activity of various thiazole and triazole derivatives against breast cancer cell lines. The results indicated significant growth inhibition at concentrations that did not affect normal cell viability . This supports further exploration into the therapeutic potential of this compound in oncology.
科学的研究の応用
Biological Activities
The thiazolo[3,2-b][1,2,4]triazole derivatives have been reported to exhibit a range of biological activities:
- Anti-inflammatory Effects : Research indicates that compounds within this class can modulate inflammatory responses. For example, studies have shown that derivatives possess significant anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
- Antimicrobial Properties : Several studies highlight the antimicrobial activity of thiazolo[3,2-b][1,2,4]triazole derivatives against various pathogens. This property is particularly useful in developing new antibiotics to combat resistant strains of bacteria .
- Anticonvulsant and Analgesic Activities : Compounds have demonstrated anticonvulsant effects in animal models. Their analgesic properties further support their potential use in pain management therapies .
- Antiproliferative Effects : The compound has shown promise in inhibiting cell proliferation in cancer cell lines. This property is crucial for developing new cancer therapies targeting specific tumor types .
Synthesis and Structural Modifications
The synthesis of 5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step synthetic routes that allow for structural modifications to enhance bioactivity. Recent methodologies include:
- One-Pot Synthesis : Efficient synthetic routes have been developed that allow for the rapid assembly of complex thiazolo[3,2-b][1,2,4]triazole structures with high yields .
- Regioselective Synthesis : Advances in regioselective synthesis techniques enable the precise introduction of functional groups that can significantly alter the pharmacological profile of the compounds.
Case Studies
Several case studies illustrate the applications of this compound:
- In Vivo Studies : Animal models have demonstrated the efficacy of thiazolo[3,2-b][1,2,4]triazole derivatives in reducing inflammation and pain associated with arthritis and other inflammatory conditions.
- Cancer Research : In vitro studies on various cancer cell lines have shown that these compounds can induce apoptosis and inhibit tumor growth through multiple pathways.
- Antimicrobial Testing : Clinical isolates have been tested against synthesized derivatives to evaluate their effectiveness as novel antimicrobial agents.
特性
IUPAC Name |
5-[(4-hydroxypiperidin-1-yl)-(4-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-11-3-5-13(6-4-11)15(21-9-7-14(23)8-10-21)16-17(24)22-18(25-16)19-12(2)20-22/h3-6,14-15,23-24H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWGFIHQTVDURG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。